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Chromium triethylenediamine

NMR spectroscopy paramagnetic relaxation reagent aqueous solution

Chromium triethylenediamine, systematically named tris(ethylenediamine)chromium(III) chloride and formulated as [Cr(en)₃]Cl₃ (CAS 15276-13-8), is an octahedral Cr(III) coordination complex bearing three bidentate ethylenediamine (en) ligands. With a molecular weight of 232.29 g·mol⁻¹ (cationic complex) and the formula C₆H₂₄CrN₆³⁺, it belongs to the class of homoleptic tris(diamine)chromium(III) complexes—a family that also includes [Cr(NH₃)₆]³⁺ (hexaamminechromium(III)), [Cr(bpy)₃]³⁺, and [Cr(phen)₃]³⁺.

Molecular Formula C6H24CrN6+3
Molecular Weight 232.29 g/mol
CAS No. 15276-13-8
Cat. No. B092750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium triethylenediamine
CAS15276-13-8
Synonyms(Cr(en)3)Cl3
chromium triethylenediamine
tris(ethylenediamine)chromium(III)
Molecular FormulaC6H24CrN6+3
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.C(CN)N.[Cr+3]
InChIInChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3
InChIKeyAYDADBTUMBSASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromium Triethylenediamine (CAS 15276-13-8) – Compound Identity, Class Profile, and Procurement-Relevant Overview


Chromium triethylenediamine, systematically named tris(ethylenediamine)chromium(III) chloride and formulated as [Cr(en)₃]Cl₃ (CAS 15276-13-8), is an octahedral Cr(III) coordination complex bearing three bidentate ethylenediamine (en) ligands [1]. With a molecular weight of 232.29 g·mol⁻¹ (cationic complex) and the formula C₆H₂₄CrN₆³⁺, it belongs to the class of homoleptic tris(diamine)chromium(III) complexes—a family that also includes [Cr(NH₃)₆]³⁺ (hexaamminechromium(III)), [Cr(bpy)₃]³⁺, and [Cr(phen)₃]³⁺ [2]. The compound is recognized by MeSH as a relaxation-enhancement NMR reagent and is a classic Werner-type coordination compound with well-characterized chiral (Λ/Δ) optical isomerism and substitutional inertness characteristic of d³ Cr(III) [1].

Why Chromium Triethylenediamine Cannot Be Generically Substituted by Other Homoleptic Cr(III) Complexes


Although [Cr(en)₃]³⁺ shares the Cr(III) oxidation state and octahedral geometry with several homoleptic analogues, its ligand-specific physicochemical properties produce starkly divergent behavior in solution, biological systems, and spectroscopic applications. The ethylenediamine chelate ring imparts a hydration number of 18—substantially larger than the 12 of [Cr(NH₃)₆]³⁺—directly affecting aqueous solubility and ion-pairing thermodynamics [1]. More critically, [Cr(en)₃]³⁺ fails to catalyze peroxide-mediated protein degradation, whereas [Cr(salen)(H₂O)₂]⁺ and [Cr(EDTA)(H₂O)]⁻ are potent degradants [2]. In NMR relaxation applications, [Cr(en)₃]Cl₃ operates in aqueous media where the industry-standard Cr(acac)₃ is insoluble and therefore non-functional [3]. These quantitative, ligand-governed differences preclude generic interchange and demand compound-specific procurement for each intended application.

Chromium Triethylenediamine – Quantitative Differentiation Evidence Against Closest Analogs


Aqueous ¹³C NMR Relaxation Reagent: [Cr(en)₃]Cl₃ vs. Cr(acac)₃ — Solvent Compatibility Determines Functional Applicability

[Cr(en)₃]Cl₃ functions as a paramagnetic relaxation reagent for ¹³C NMR specifically in aqueous solution, enabling spin-lattice relaxation time (T₁) measurements of amino acids and small peptides uncomplicated by contact effects [1]. The industry-standard relaxation reagent Cr(acac)₃ is insoluble in water and requires organic solvents such as chloroform, benzene, or cyclohexane, rendering it non-functional for aqueous biomolecular NMR applications [2]. This solvent-domain partitioning constitutes a categorical, application-determining differentiation.

NMR spectroscopy paramagnetic relaxation reagent aqueous solution carbon-13 structure determination

Ion-Association Constants: [Cr(en)₃]³⁺ Exhibits Stronger Anion Binding than [Cr(NH₃)₆]³⁺ Across Multiple Counterions

Conductometric determination of thermodynamic ion-association constants (K) at 25.0 °C reveals that [Cr(en)₃]³⁺ consistently forms stronger ion pairs with monovalent anions than its hexaammine analogue [Cr(NH₃)₆]³⁺ [1]. For chloride, logK = 1.58 for [Cr(en)₃]³⁺–Cl⁻ versus 1.37 for [Cr(NH₃)₆]³⁺–Cl⁻; for thiocyanate, logK = 1.34 versus 1.17; and for oxalate, logK = 2.97 versus 3.20 (the sole reversal) [1][2]. In DMF at 298.15 K, Kₐ for [Cr(en)₃]X₃ decreases in the order Cl⁻ > Br⁻ > I⁻ [3].

ion-pair formation conductometry thermodynamic stability aqueous solution halide anions

Peroxide-Mediated Protein Degradation: [Cr(en)₃]³⁺ Is Inert Whereas [Cr(salen)(H₂O)₂]⁺ and [Cr(EDTA)(H₂O)]⁻ Actively Degrade Protein

In a controlled study of peroxide-catalyzed bovine serum albumin (BSA) degradation, [Cr(en)₃]³⁺ produced no detectable protein damage, while [Cr(salen)(H₂O)₂]⁺ and [Cr(EDTA)(H₂O)]⁻ both brought about significant degradation in the presence of H₂O₂ [1]. Binding constant measurements further quantified the differential protein interaction: K_b = 7.6 ± 0.4 × 10³ M⁻¹ for Cr(salen)(H₂O)₂⁺, 3.1 ± 0.2 × 10² M⁻¹ for [Cr(en)₃]³⁺, and 1.8 ± 0.2 × 10² M⁻¹ for Cr(EDTA)(H₂O)⁻ [1]. The protein–metal binding ratio was 1:8 for Cr(salen)(H₂O)₂⁺ versus 1:4 for [Cr(en)₃]³⁺ [1]. This same inertness was reproduced with α₁-acid glycoprotein (AGP), confirming that the ligand environment—not the metal center—governs biotoxicity [2].

chromium biotoxicity protein degradation hydrogen peroxide coordinated ligand effect BSA

Genotoxicity in Mammalian Cells: [Cr(en)₃]³⁺ Is Non-Genotoxic at Concentrations up to 6 mM, Unlike Imine-Containing Cr(III) Complexes

In V79 Chinese hamster lung cells exposed to 0.4 mM Cr(III) complexes for 4 hours, [Cr(en)₃]³⁺ exhibited no genotoxic effects in the in vitro micronucleus assay at concentrations up to 6 mM [1]. By contrast, trans-[Cr(salen)(OH₂)₂]⁺ and cis-[Cr(phen)₂(OH₂)₂]³⁺ induced micronuclei at rates of 13.6 and 3.3 MN/1000 binucleated cells per μmol Cr, respectively [1]. Cytotoxicity increased in the order: mer-[Cr(glygly)₂]⁻ < [Cr(en)₃]³⁺ ≈ cis-[Cr(phen)₂(OH₂)₂]³⁺ < trans-[Cr(salen)(OH₂)₂]⁺ [1]. Cellular Cr uptake was below 10⁻¹⁴ g/cell for all Cr(III) species tested, confirming that genotoxic responses are ligand-dependent rather than permeability-driven [1].

genotoxicity micronucleus assay V79 Chinese hamster lung cells chromium(III) complexes cellular permeability

Ligand Field Strength and Spectrochemical Positioning: λmax of [Cr(en)₃]³⁺ at 456 nm Distinguishes It from Both Weaker- and Stronger-Field Cr(III) Congeners

The wavelength of maximum absorbance (λmax) for the lowest-energy spin-allowed d–d transition provides a direct metric of ligand field strength (ΔO or 10 Dq). For [Cr(en)₃]³⁺, λmax = 456 nm, which places ethylenediamine between ammonia (462 nm) and cyanide (380 nm) in the spectrochemical series for Cr(III) [1]. This positions [Cr(en)₃]³⁺ as a stronger-field complex than [Cr(NH₃)₆]³⁺ (Δλ = −6 nm), [Cr(H₂O)₆]³⁺ (Δλ = −117 nm), and [CrCl₆]³⁻ (Δλ = −280 nm), but weaker than [Cr(CN)₆]³⁻ (Δλ = +76 nm) [1]. The experimentally established order of increasing 10 Dq for Cr(III) complexes is: [CrF₆]³⁻ < [Cr(H₂O)₆]³⁺ < [Cr(ox)₃]³⁻ < [Cr(en)₃]³⁺, consistent with en being the strongest N-donor bidentate ligand in common use for Cr(III) [2].

spectrochemical series ligand field strength UV-Vis spectroscopy crystal field splitting d-d transitions

Hydration Number: [Cr(en)₃]³⁺ (n = 18) vs. [Cr(NH₃)₆]³⁺ (n = 12) — A Quantitative Distinction in Solution Structuring

Measurements at infinite dilution (25 °C) established that [Cr(en)₃]³⁺ has a hydration number of 18 water molecules per complex ion, whereas [Cr(NH₃)₆]³⁺ has a hydration number of only 12 [1]. This 50% greater hydration sphere for the ethylenediamine complex is attributed to the larger ionic radius of the tris(ethylenediamine)chromium(III) cation, consistent with the observed trend that hydration number increases with central metal ionic radius among tris(ethylenediamine) complexes of equal valence [1]. For reference, [Ni(en)₃]²⁺ has a hydration number of 14 and [Cd(en)₃]²⁺ has 22 [1].

hydration number infinite dilution solution calorimetry ion solvation tris(ethylenediamine) complexes

Chromium Triethylenediamine – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Aqueous Biomolecular NMR Relaxation Enhancement for ¹³C Structure Determination of Peptides and Proteins

For structural biologists and NMR spectroscopists requiring paramagnetic relaxation enhancement in aqueous (D₂O/H₂O) solution, [Cr(en)₃]Cl₃ is the only functional choice among common Cr(III) relaxation reagents. Unlike Cr(acac)₃, which is water-insoluble and restricted to organic solvents, [Cr(en)₃]Cl₃ provides a clean dipolar relaxation pathway for ¹³C nuclei of amino acids and small peptides in neutral or basic aqueous conditions, enabling T₁-based conformational distance measurements [1]. This application scenario is supported by direct evidence that the compound interacts preferentially with carboxylate/carbonyl moieties and that relaxation times of carbon nuclei reflect average distance from the paramagnetic center [1].

Non-Genotoxic Cr(III) Reference Standard for In Vitro Toxicology and Nutritional Supplement Safety Assessment

Toxicology laboratories performing comparative genotoxicity screening of chromium(III) dietary supplements or environmental samples can use [Cr(en)₃]Cl₃ as a validated non-genotoxic Cr(III) reference compound. Evidence demonstrates zero micronucleus induction in V79 Chinese hamster lung cells at concentrations up to 6 mM, in marked contrast to the imine-containing Cr(III) complexes trans-[Cr(salen)(OH₂)₂]⁺ (13.6 MN/1000 BN cells/μmol) and cis-[Cr(phen)₂(OH₂)₂]³⁺ (3.3 MN/1000 BN cells/μmol) [2]. This scenario is further supported by the compound's documented inability to catalyze peroxide-mediated protein degradation [3].

Ligand Field Calibrant for Spectrochemical Series Construction in Inorganic Chemistry Research and Education

Inorganic chemistry laboratories constructing or teaching the spectrochemical series benefit from [Cr(en)₃]Cl₃ as a well-characterized intermediate-field Cr(III) complex with λmax = 456 nm, positioned precisely between [Cr(CN)₆]³⁻ (380 nm) and [Cr(NH₃)₆]³⁺ (462 nm) [4]. Its intermediate ligand field strength, combined with its established chiral optical activity and crystallographically determined absolute configuration (Λ(δλλ) for the (+)₅₈₉ enantiomer), makes it a versatile single-compound platform for integrated experiments spanning UV-Vis, CD spectroscopy, and X-ray crystallography [5].

Solution-Phase Ion-Pairing Studies Requiring Predictable Counterion Association Behavior in Aqueous and Non-Aqueous Media

Physical chemists investigating ion-pair formation thermodynamics can rely on the well-quantified ion-association constants of [Cr(en)₃]³⁺ with halide and pseudohalide anions. The documented logK values (Cl⁻ = 1.58, Br⁻ = 1.50, SCN⁻ = 1.34 in aqueous solution at 25 °C [6]; and the Kₐ ordering Cl⁻ > Br⁻ > I⁻ in DMF at 298.15 K [7]) provide a robust reference dataset. The 18-water hydration sphere further informs interpretation of solvent-structure effects on ion pairing [8], enabling this compound to serve as a benchmark for testing ion-pairing models across solvent systems.

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